

CH1055 Fluorophore: A Technical Guide to its Spectral Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorophore that has garnered significant attention in the field of in vivo imaging.[1][2][3] Its emission in the NIR-II window (1000-1700 nm) allows for deeper tissue penetration and higher resolution imaging compared to traditional NIR-I fluorophores, primarily due to reduced photon scattering and minimal tissue autofluorescence. This technical guide provides a comprehensive overview of the core spectral properties of the **CH1055** fluorophore, details the experimental protocols for their determination, and offers visualizations of key experimental workflows.

Core Spectral Properties

The utility of a fluorophore is defined by its unique spectral characteristics. For **CH1055**, these properties enable its application in high-contrast, deep-tissue imaging.

Quantitative Spectral Data

The following table summarizes the key spectral properties of the **CH1055** fluorophore and its derivatives as reported in the scientific literature. It is important to note that specific values for the molar extinction coefficient and fluorescence lifetime of the parent **CH1055** compound are not readily available in published literature. Therefore, generalized experimental protocols for their determination are provided in the subsequent section.



Property	Value	Notes
Absorption Maximum (λ_abs_)	~750 nm	In solution.[4]
Excitation Maximum (λ_ex_)	~808 nm	Commonly used excitation wavelength for in vivo imaging. [1]
Emission Maximum (λ_em_)	~1055 nm	Falls within the NIR-II window, enabling deep-tissue imaging. [1][4]
Quantum Yield (Φ)	Low in aqueous solution. For CH1055-PEG, Φ is ~0.3%. The quantum yield of a sulfonated derivative, CH-4T, is significantly enhanced upon binding to proteins (e.g., in Fetal Bovine Serum).	The low quantum yield is a common characteristic of many NIR-II organic dyes.
Molar Extinction Coefficient (ε)	Not explicitly reported in the literature.	A generalized protocol for its determination is provided below.
Fluorescence Lifetime (τ)	Not explicitly reported in the literature.	A generalized protocol for its determination is provided below.

Experimental Protocols

Accurate characterization of a fluorophore's spectral properties is crucial for its effective application. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance from its absorbance.

Methodology:

Foundational & Exploratory

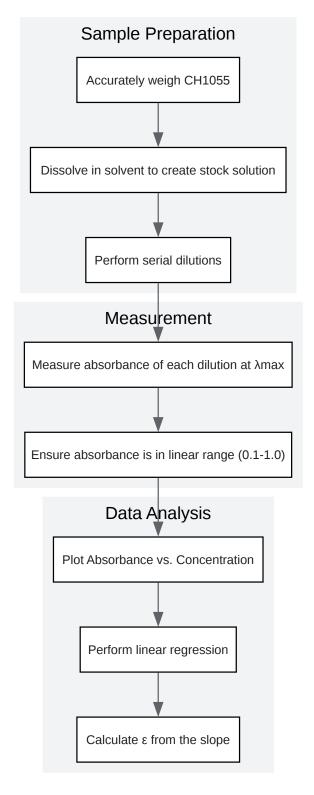




- Preparation of a Stock Solution: Accurately weigh a small amount of CH1055 and dissolve it
 in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
- Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations.
- Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_ ≈ 750 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
- Beer-Lambert Law: Plot the absorbance at λ _abs_ versus the concentration of **CH1055**.
- Calculation: The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit, according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm).



Workflow for Molar Extinction Coefficient Determination



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Workflow for Molar Extinction Coefficient Determination



Determination of Fluorescence Quantum Yield

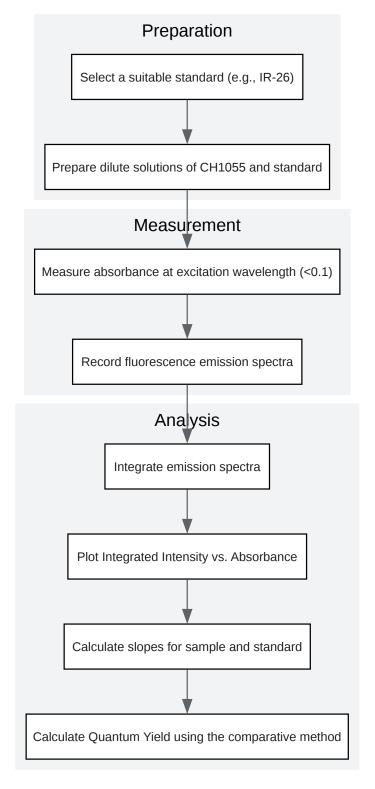
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

- Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to CH1055 (e.g., IR-26 in a suitable solvent).
- Preparation of Solutions: Prepare a series of dilute solutions of both the CH1055 sample and
 the standard in the same solvent. The absorbance of these solutions at the excitation
 wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 808 nm).
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance for both the CH1055 sample and the standard.
 - The quantum yield of **CH1055** (Φ_sample_) is calculated using the following equation: $\Phi_sample_= \Phi_std_* (m_sample_/ m_std_) * (\eta_sample_^2 / \eta_std_^2) where \Phi_std_is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.$



Workflow for Relative Quantum Yield Determination



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Workflow for Relative Quantum Yield Determination



Determination of Fluorescence Lifetime

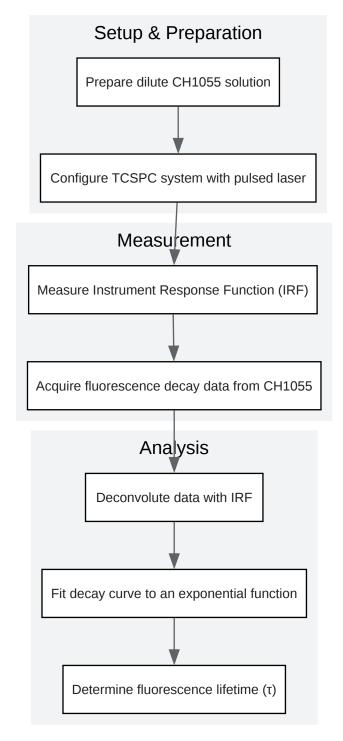
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's environment.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

- Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a laser diode at or near 808 nm) and a sensitive single-photon detector.
- Sample Preparation: Prepare a dilute solution of CH1055 in the solvent of interest. The
 concentration should be low enough to avoid aggregation and self-quenching.
- Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
- Data Acquisition: Excite the CH1055 sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
- Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The fluorescence lifetime (τ) is the time constant of the exponential decay.



Workflow for Fluorescence Lifetime Determination (TCSPC)



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Workflow for Fluorescence Lifetime Determination (TCSPC)



Signaling Pathways and Logical Relationships

CH1055 is primarily utilized as an exogenous fluorescent probe for in vivo imaging and is not known to be directly involved in endogenous signaling pathways. Its application in drug development and research is centered on its ability to be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize specific biological targets or processes. The logical relationship in its application is therefore a workflow for targeted imaging.



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Logical Workflow for Targeted Imaging with CH1055

Conclusion

The **CH1055** fluorophore represents a significant tool for advancing preclinical and potentially clinical imaging due to its favorable spectral properties in the NIR-II window. While key parameters such as its excitation and emission maxima are well-documented, a full characterization of its molar extinction coefficient and fluorescence lifetime in various solvent environments would further enhance its applicability and allow for more quantitative imaging studies. The experimental protocols provided in this guide offer a roadmap for researchers to obtain these critical data points and to fully harness the potential of this promising NIR-II fluorophore.

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